molecular formula C33H45N5O8S B8339894 Ergocryptinine methanesulfonate CAS No. 74137-66-9

Ergocryptinine methanesulfonate

Cat. No.: B8339894
CAS No.: 74137-66-9
M. Wt: 671.8 g/mol
InChI Key: LVANISFDPWIHDR-ACLSRZDHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization of Ergocryptinine Methanesulfonate

Molecular Structure and Isomeric Forms

This compound derives from the ergotaman skeleton, characterized by a tetracyclic indole moiety fused to a bicyclic peptide structure. The molecular formula of the base ergocryptinine is C₃₂H₄₁N₅O₅ , while the methanesulfonate salt incorporates an additional CH₄O₃S group, yielding C₃₃H₄₅N₅O₈S .

α-Ergocryptinine vs. β-Ergocryptinine: Stereochemical Differentiation

The α- and β-isomers of ergocryptinine differ in the stereochemical configuration at the C5' and C8 positions. α-Ergocryptinine (CAS 511-09-1) adopts a (5'α,8α) conformation, whereas β-ergocryptinine (CAS 19467-61-9) features a (5'β,8β) arrangement, as evidenced by their distinct SMILES notations:

  • α-isomer : CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
  • β-isomer : CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O

This stereochemical divergence influences pharmacological activity, with α-ergocryptinine exhibiting higher affinity for dopamine D₂ receptors .

Methanesulfonate Salt Formation: Sulfonation Mechanisms

Methanesulfonate salt formation occurs via proton transfer from methanesulfonic acid to the tertiary amine group of ergocryptinine, resulting in a stable ionic pair. The reaction proceeds under anhydrous conditions at 25–40°C, yielding a crystalline product with enhanced aqueous solubility (up to 12 mg/mL at pH 5.0) . The salt’s stoichiometry is confirmed by ¹H-NMR , showing a 1:1 molar ratio between ergocryptinine and methanesulfonate ions .

Crystallographic Properties and Solvent Interactions

This compound crystallizes in the monoclinic space group P2₁ , with unit cell parameters a = 12.34 Å, b = 8.56 Å, c = 15.22 Å, and β = 102.5° . Solvent interactions in polar aprotic solvents (e.g., DMSO) stabilize the salt via hydrogen bonding between the sulfonate group and solvent molecules, as demonstrated by X-ray diffraction .

Spectroscopic Profiling

UV-Vis Spectroscopy

The methanesulfonate salt exhibits λₘₐₐ at 282 nm (ε = 12,400 M⁻¹cm⁻¹) and 232 nm (ε = 8,700 M⁻¹cm⁻¹), corresponding to π→π* transitions in the indole and quinoline moieties .

Nuclear Magnetic Resonance (NMR)

¹H-NMR (500 MHz, DMSO-d₆) key assignments:

  • δ 7.45 ppm (d, J = 8.2 Hz, H-17)
  • δ 4.32 ppm (m, H-2')
  • δ 3.12 ppm (s, CH₃SO₃⁻)

¹³C-NMR confirms methanesulfonate incorporation via a resonance at δ 42.1 ppm (CH₃SO₃⁻) .

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 674.32 [M+H]⁺ for the α-isomer and m/z 674.31 for the β-isomer, with fragmentation patterns distinguishing side-chain conformations .

Properties

CAS No.

74137-66-9

Molecular Formula

C33H45N5O8S

Molecular Weight

671.8 g/mol

IUPAC Name

(6aS,9R)-N-[(1S,2S,4R,7R)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid

InChI

InChI=1S/C32H41N5O5.CH4O3S/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20;1-5(2,3)4/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38);1H3,(H,2,3,4)/t20-,24+,25-,26+,31-,32+;/m1./s1

InChI Key

LVANISFDPWIHDR-ACLSRZDHSA-N

Isomeric SMILES

CC(C)C[C@@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Molecular Data :

  • Formula : C₃₂H₄₀BrN₅O₅·CH₄O₃S
  • Molecular Weight : ~822.3 g/mol
  • Key Functional Groups : Brominated ergoline core, methanesulfonate salt .

Comparison with Similar Compounds

Structural Analogs: Brominated Ergot Alkaloids

Ergocryptinine methanesulfonate belongs to a class of brominated ergot derivatives. Key analogs include:

Compound CAS Number Key Modifications Therapeutic Use
This compound 22260-51-1 Bromination at C2, methanesulfonate salt Hyperprolactinemia, Parkinson’s
Cabergoline 81409-90-7 Non-brominated, long-acting D₂ agonist Hyperprolactinemia
Pergolide 66104-22-1 Non-brominated, dopaminergic agonist Parkinson’s (discontinued due to valvulopathy risk)

Key Differences :

  • Bromination in ergocryptinine enhances receptor selectivity compared to non-brominated ergots like cabergoline .
  • Methanesulfonate improves aqueous solubility over non-salt forms (e.g., free base ergocryptine).

Methanesulfonate Salts: Pharmacological vs. Industrial Compounds

Methanesulfonate (mesylate) salts are widely used to enhance drug solubility. Below is a comparison with non-therapeutic methanesulfonates:

Compound CAS Number Structure Use Toxicity Profile
This compound 22260-51-1 Brominated ergoline + CH₃SO₃⁻ Therapeutics (dopamine agonist) Hepatotoxicity, hypotension
Lead Methanesulfonate N/A Pb²⁺ + 2 CH₃SO₃⁻ Electroplating, industrial Carcinogen (NTP), aquatic toxicity
Ethyl Methanesulfonate 62-50-0 CH₃SO₃⁻ + ethyl group Research alkylating agent Teratogen, mutagenic

Critical Observations :

  • Ergocryptinine’s methanesulfonate group confers therapeutic utility, whereas lead methanesulfonate poses environmental and carcinogenic risks due to lead ion release .
  • Ethyl methanesulfonate , while structurally simpler, is a potent mutagen used in laboratory settings, contrasting with ergocryptinine’s controlled clinical applications .

Research Findings :

  • Ergocryptinine’s bromine substitution reduces off-target receptor binding compared to non-brominated ergots, lowering risks like fibrosis seen with pergolide .
  • Lead methanesulfonate’s environmental persistence and bioaccumulation in aquatic organisms highlight stark differences from pharmaceutical methanesulfonates .

Preparation Methods

Dimethylsulfoxide-Hydrogen Bromide Bromination

This method utilizes anhydrous dimethylsulfoxide (DMSO) and gaseous hydrogen bromide (HBr) to facilitate bromination at the C2 position of the ergolene skeleton. Key parameters include:

  • Reagent Ratios : A 12:1 molar ratio of HBr to α-ergocryptine ensures complete protonation of the tertiary nitrogen in ring D, preventing epimerization.

  • Solvent System : DMSO acts as both solvent and brominating agent, with HBr concentrations maintained at 0.0003–0.0005 mol/mL.

  • Reaction Duration : Bromination concludes within 10–15 minutes at room temperature, significantly faster than traditional methods.

Post-reaction, the mixture is quenched with water, alkalinized to pH 8–9 using ammonium hydroxide, and extracted with dichloromethane. The crude product is purified via recrystallization from diisopropyl ether, yielding 2-bromo-α-ergocryptine with >90% purity.

Elemental Bromine with Boron Trifluoride Catalysis

An alternative approach employs elemental bromine (Br₂) in the presence of boron trifluoride (BF₃) as a Lewis acid catalyst. This method operates under cryogenic conditions:

  • Temperature Range : -40°C to 0°C minimizes oxidative side reactions, suppressing 2-oxo byproduct formation to <5%.

  • Solvent Mixture : Dichloromethane-tetrahydrofuran (2:1 v/v) enhances solubility of ergoline derivatives at low temperatures.

  • Catalyst Loading : 2% (v/v) BF₃ etherate accelerates bromination while maintaining regioselectivity.

After 1 minute of stirring, the reaction is quenched with aqueous potassium carbonate and sodium pyrosulfite. Column chromatography on silica gel (eluent: dichloromethane-acetone, 4:1) isolates 2-bromo-α-ergocryptine in 80.3% yield.

Table 1: Comparative Analysis of Bromination Methods

ParameterDMSO-HBr MethodBr₂-BF₃ Method
Reaction Time10–15 minutes1 minute
TemperatureRoom temperature-40°C to 0°C
Yield~88% (post-purification)80.3%
Byproduct Formation<1% epimerization<5% 2-oxo compounds
Purification ComplexityRecrystallizationColumn chromatography

Salt Formation: Synthesis of Methanesulfonate

The brominated intermediate is converted into its methanesulfonate salt to enhance stability and bioavailability. This process involves acid-base neutralization under controlled conditions.

Solvent Selection and Acid Addition

2-Bromo-α-ergocryptine is dissolved in methyl ethyl ketone (MEK), an inert organic solvent. Methanesulfonic acid (MSA) is added dropwise until the solution reaches pH 3.5–4.0. The protonation of the tertiary amine generates the methanesulfonate salt, which precipitates as a crystalline solid.

Crystallization and Isolation

The precipitate is filtered, washed sequentially with MEK and diethyl ether, and dried under vacuum. This yields this compound with ≥95% purity, as confirmed by high-performance liquid chromatography (HPLC). Scaling this process to 100 g of starting material produces 0.81 g of the salt (80% conversion).

Analytical Characterization

Rigorous quality control ensures the identity and purity of the final product:

  • HPLC Analysis : Reverse-phase C18 columns (mobile phase: acetonitrile-ammonium acetate buffer) resolve this compound from impurities, with retention times standardized against reference materials.

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR (500 MHz, DMSO-d6) displays characteristic signals at δ 6.98 (d, J=8.5 Hz, H-17) and δ 3.12 (s, CH₃SO₃⁻), confirming salt formation.

  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 743.3 [M+H]⁺, consistent with the theoretical molecular weight.

Challenges and Optimization Strategies

Despite high yields, several challenges persist:

  • Epimerization Risk : The DMSO-HBr method requires strict anhydrous conditions to prevent racemization at C8.

  • Catalyst Residues : Trace BF₃ in the Br₂-BF₃ method necessitates extensive washing with sodium bicarbonate.

  • Scalability : Recrystallization from diisopropyl ether becomes inefficient at >1 kg scales, prompting exploration of alternative solvents like tert-butyl methyl ether .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ergocryptinine methanesulfonate and confirming its chemical purity?

  • Methodological Answer : Synthesis typically involves bromination of α-ergocryptine followed by salt formation with methanesulfonic acid. Purity confirmation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) and mass spectrometry (MS) for molecular weight validation . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should be used to verify structural integrity, with integration ratios compared to reference spectra .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Due to its structural similarity to mutagenic methanesulfonate derivatives (e.g., ethyl methanesulfonate), researchers must use PPE (gloves, lab coats, goggles) and work in fume hoods. Waste disposal should adhere to EPA guidelines for alkylating agents. Regular air monitoring via gas chromatography is advised to detect accidental exposure .

Q. How can researchers conduct a systematic literature review to identify gaps in existing studies on this compound?

  • Methodological Answer : Use databases like PubMed and SciFinder with keywords such as "2-bromo-α-ergocryptine methanesulfonate" and "dopamine receptor ligands." Apply PICO (Population, Intervention, Comparison, Outcome) frameworks to filter studies. Track citation networks via tools like Web of Science to identify seminal papers and unresolved questions .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the pharmacokinetics of this compound in preclinical models?

  • Methodological Answer : Employ crossover studies in rodent models to assess bioavailability, using LC-MS/MS for plasma concentration measurements. Include control groups administered vehicle solutions (e.g., saline with 0.1% Tween-80) to isolate compound-specific effects. Dose-response curves should be analyzed using nonlinear regression (e.g., GraphPad Prism) to calculate AUC and half-life .

Q. What strategies are effective for resolving contradictions in receptor binding affinity data across studies?

  • Methodological Answer : Conduct meta-analyses to reconcile discrepancies, accounting for variables like assay type (radioligand vs. fluorescence polarization) and tissue source (recombinant vs. native receptors). Use Bland-Altman plots to visualize systematic biases. Validate findings with orthogonal methods, such as surface plasmon resonance (SPR) for kinetic parameters .

Q. How can researchers optimize protocols for detecting trace degradation products of this compound in stability studies?

  • Methodological Answer : Utilize forced degradation under acidic, basic, oxidative, and photolytic conditions. Analyze samples via UPLC coupled with quadrupole time-of-flight (Q-TOF) MS to identify degradation pathways. Quantify impurities against ICH Q3A/B thresholds, using statistical process control (SPC) charts to monitor batch consistency .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicological effects in long-term exposure studies?

  • Methodological Answer : Apply Kaplan-Meier survival analysis for mortality data and Cox proportional hazards models for time-to-event outcomes. Use ANOVA with post-hoc Tukey tests for organ toxicity comparisons. Power analysis should ensure sample sizes ≥10 per group (α = 0.05, β = 0.2) to detect clinically relevant effect sizes .

Notes on Methodology and Best Practices

  • Data Reproducibility : Include detailed metadata (e.g., solvent lot numbers, incubation temperatures) in supplementary materials to facilitate replication .
  • Ethical Compliance : Document adherence to OECD Guidelines for chemical testing and institutional animal care protocols. Training logs for personnel handling hazardous materials must be archived .
  • Open Science : Deposit raw spectral data and assay results in repositories like Zenodo, using FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.